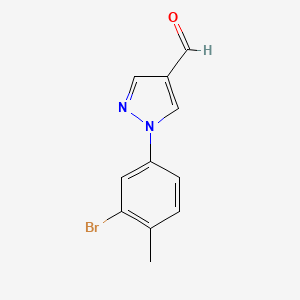
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde, also known as 3-bromo-4-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is a synthetic organic compound that has a wide range of applications in the scientific research field. It is a versatile compound that can be used in a variety of ways, from synthesizing medicines to creating new materials.
作用機序
Target of Action
Similar compounds have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is known that brominated compounds often act as electrophiles, reacting with nucleophiles in the body . This can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Brominated compounds are often involved in halogenation reactions, which can impact a variety of biochemical pathways .
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary widely depending on their specific structures and the individual’s metabolic enzymes.
Result of Action
Brominated compounds can cause a variety of effects, ranging from changes in protein function to oxidative stress .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
実験室実験の利点と制限
The advantages of using 1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde in lab experiments include its versatility, its low cost, and its ability to be used in a variety of reactions. Additionally, it is relatively safe to handle and does not pose any significant health risks. The main limitation of using this compound in lab experiments is its instability, which can lead to the formation of byproducts that may interfere with the desired reaction.
将来の方向性
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of potential future applications. It could be used in the synthesis of new materials, such as polymers materials, or in the synthesis of new compounds for use in the medical field. Additionally, it could be used in the synthesis of new drugs, or in the development of new catalysts for organic reactions. It could also be used in the development of new catalysts for the production of certain hormones, such as estrogen and testosterone. Finally, it could be used in the development of new methods for the production of polymers materials, such as polyurethanes and polycarbonates.
合成法
The synthesis of 1-(1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehydethylphenyl)-1H-pyrazole-4-carbaldehyde can be achieved through a variety of methods. One method is the reaction of 4-methylbenzaldehyde and 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base. This reaction is carried out in a solution of ethanol and a catalytic amount of sodium ethoxide. The reaction is then heated to reflux for a few hours, and the resulting product is then collected and purified by column chromatography. Another method involves the reaction of 4-methylbenzaldehyde and 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a palladium catalyst in a solution of ethanol. The reaction is then heated to reflux for a few hours, and the resulting product is then collected and purified by column chromatography.
科学的研究の応用
1-(3-Bromo-4-methylphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in the scientific research field. It can be used to synthesize a variety of compounds, including drugs, materials, and other compounds. It can also be used as a catalyst in organic reactions, and as a reagent in the synthesis of other compounds. Additionally, it can be used in the synthesis of polymers materials, such as polyurethanes and polycarbonates.
特性
IUPAC Name |
1-(3-bromo-4-methylphenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8-2-3-10(4-11(8)12)14-6-9(7-15)5-13-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHKJOHEHMHYBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C=N2)C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



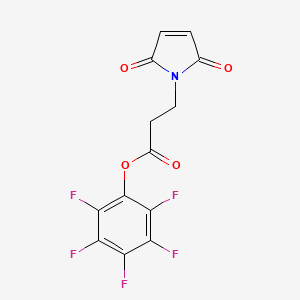



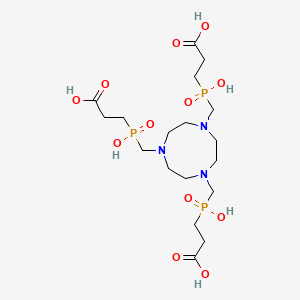
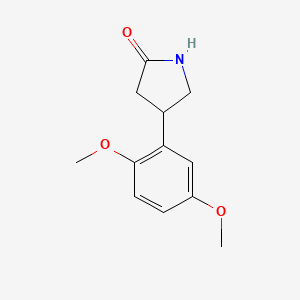
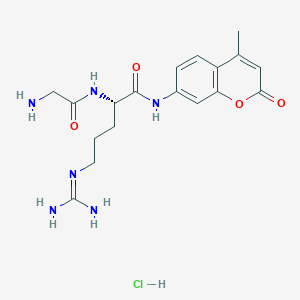
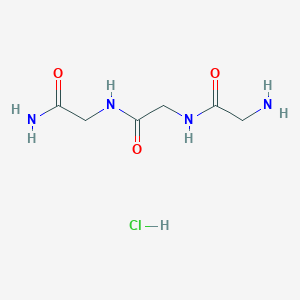
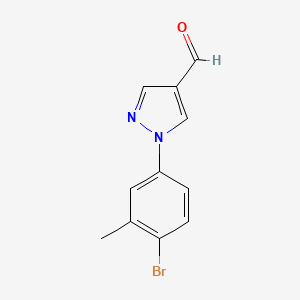
![N-[Cyano(2-fluorophenyl)methyl]acetamide](/img/structure/B6358937.png)

